molecular formula C6H14ClN3O B13627258 1-Methyl-4-nitroso-1,4-diazepane hydrochloride

1-Methyl-4-nitroso-1,4-diazepane hydrochloride

Cat. No.: B13627258
M. Wt: 179.65 g/mol
InChI Key: DSOWKUKGEDVNPG-UHFFFAOYSA-N
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Description

1-Methyl-4-nitroso-1,4-diazepane hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Methyl-4-nitroso-1,4-diazepane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-diazepane and methylating agents.

    Methylation: The 1,4-diazepane undergoes methylation to introduce the methyl group at the nitrogen atom, forming 1-Methyl-1,4-diazepane.

    Nitrosation: The methylated compound is then subjected to nitrosation using nitrosating agents like sodium nitrite in acidic conditions to introduce the nitroso group, resulting in 1-Methyl-4-nitroso-1,4-diazepane.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-4-nitroso-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of 1-Methyl-4-amino-1,4-diazepane.

    Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-nitroso-1,4-diazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitroso-1,4-diazepane hydrochloride involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biomolecules, leading to various biological outcomes.

Comparison with Similar Compounds

1-Methyl-4-nitroso-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:

    1-Methyl-1,4-diazepane: Lacks the nitroso group, resulting in different chemical reactivity and applications.

    4-Nitroso-1,4-diazepane:

    1-Methyl-4-amino-1,4-diazepane: Formed by the reduction of the nitroso group, with distinct properties and applications.

The uniqueness of this compound lies in the presence of both the methyl and nitroso groups, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C6H14ClN3O

Molecular Weight

179.65 g/mol

IUPAC Name

1-methyl-4-nitroso-1,4-diazepane;hydrochloride

InChI

InChI=1S/C6H13N3O.ClH/c1-8-3-2-4-9(7-10)6-5-8;/h2-6H2,1H3;1H

InChI Key

DSOWKUKGEDVNPG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)N=O.Cl

Origin of Product

United States

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